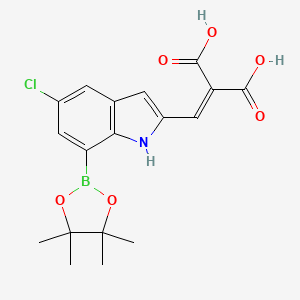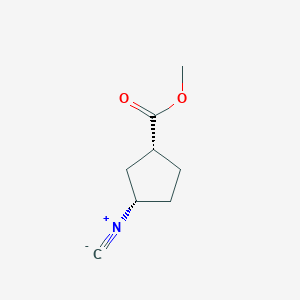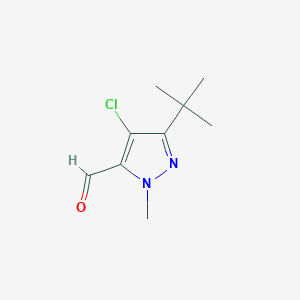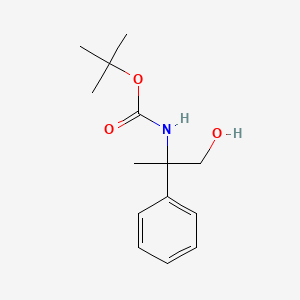
1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl group, and a methylbutanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-hydroxyacetophenone with tert-butyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to introduce the methylbutanone group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology can enhance the efficiency and sustainability of the process by providing better control over reaction parameters and reducing waste.
化学反応の分析
Types of Reactions: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methylbutanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: 1-(5-(Tert-butyl)-2-oxophenyl)-3-methylbutan-1-one.
Reduction: 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutanol.
Substitution: 1-(5-(Alkyl/aryl)-2-hydroxyphenyl)-3-methylbutan-1-one.
科学的研究の応用
1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
1-(5-(Tert-butyl)-2-hydroxyphenyl)-3-methylbutan-1-one can be compared with similar compounds such as:
1-(4-Hydroxyphenyl)-3-methylbutan-1-one: Lacks the tert-butyl group, resulting in different chemical and biological properties.
1-(5-(Tert-butyl)-2-methoxyphenyl)-3-methylbutan-1-one: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
1-(5-(Tert-butyl)-2-hydroxyphenyl)-2-methylpropan-1-one: Has a different alkyl chain, leading to variations in its physical and chemical characteristics.
The presence of the tert-butyl group in this compound imparts unique steric and electronic effects, making it distinct from other similar compounds.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
1-(5-tert-butyl-2-hydroxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)8-14(17)12-9-11(15(3,4)5)6-7-13(12)16/h6-7,9-10,16H,8H2,1-5H3 |
InChIキー |
HAIDFFWCMDGCTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride](/img/structure/B13571653.png)

![Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13571668.png)
![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)
![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)

![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)




![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)


